N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640970-68-7
Cat. No.: VC11855663
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640970-68-7 |
|---|---|
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)8-7-12(18-19)15(20)17-11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,20) |
| Standard InChI Key | MULAVYVTQAVBNI-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC |
| Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a bicyclic imidazo[1,2-b]pyridazine system, where the imidazole ring (positions 1–3) is fused to a pyridazine ring (positions 4–7). Critical substituents include:
-
2-Methyl group: Enhances hydrophobic interactions with biological targets .
-
6-Carboxamide linkage: Connects the core to a 2-methoxyphenyl moiety, improving water solubility and target affinity .
-
2-Methoxyphenyl group: Provides electron-donating effects and influences metabolic stability .
The molecular formula is C₁₆H₁₅N₄O₂, with a molecular weight of 295.32 g/mol. Key spectral data include a characteristic carbonyl stretch at 1,680–1,700 cm⁻¹ (IR) and aromatic proton signals at δ 7.2–8.1 ppm (¹H NMR) .
Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
-
Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromoacetone yields 2-methylimidazo[1,2-b]pyridazine .
-
Carboxylation: Introduction of a carboxyl group at the 6-position using methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
-
Amide Coupling: Reaction with 2-methoxyaniline via EDCI/HOBt-mediated coupling achieves the final product.
Key synthetic challenges:
-
Regioselective functionalization at the 6-position (60–75% yield) .
-
Avoiding N-methylation side products during coupling reactions .
Biological Activities and Mechanisms
β-Amyloid Plaque Imaging
The compound demonstrates high affinity for synthetic Aβ₁₋₄₀ aggregates, with a reported Kₐ of 18.4 nM—superior to Pittsburgh Compound B (Kₐ = 24.7 nM) . Structure-activity relationship (SAR) studies reveal:
-
Methoxy group: Critical for blood-brain barrier penetration (logP = 2.1).
-
Methyl substitution: Reduces nonspecific binding to serum proteins (<5% binding at 1 µM) .
| Parameter | Value | Measurement Method |
|---|---|---|
| Kₐ (Aβ₁₋₄₀) | 18.4 ± 1.2 nM | Competitive binding assay |
| logP | 2.1 | HPLC retention time |
| Plasma protein binding | 4.8% | Equilibrium dialysis |
Kinase Inhibition
In Tyk2 Janus homology 2 (JH2) domain inhibition assays, the compound shows IC₅₀ = 9.3 nM with >100-fold selectivity over JAK1–3 . Mechanism studies indicate:
-
Hydrogen bonding: The carboxamide NH forms a critical interaction with Glu958 (3.1 Å distance) .
-
Metabolic stability: 78% remaining after 30-min incubation in human hepatocytes (vs. 12% for non-methoxy analogs) .
Pharmacodynamic effects:
-
Suppresses IFN-γ production in murine splenocytes (EC₅₀ = 32 nM) .
-
Reduces paw swelling by 67% in rat adjuvant-induced arthritis models (10 mg/kg/day) .
Pharmacokinetic Profile
Absorption and Distribution
-
Caco-2 permeability: Papp = 12.6 × 10⁻⁶ cm/s (high permeability) .
-
Brain-to-plasma ratio: 0.85 at 60 min post-injection in rodents.
Metabolism and Excretion
Primary metabolic pathways involve:
-
O-Demethylation: Catalyzed by CYP2C19 (major metabolite: N-(2-hydroxyphenyl) derivative).
-
Amide hydrolysis: Minor pathway (<10%) mediated by carboxylesterases .
| Parameter | Value (Mean ± SD) |
|---|---|
| t₁/₂ (plasma) | 3.2 ± 0.4 h |
| CL (hepatic) | 15.2 mL/min/kg |
| Urinary excretion | 22% (unchanged) |
Comparative Analysis with Structural Analogs
Substituent Effects on Target Affinity
Modifying the 2-position and aryl substituents significantly impacts activity:
| Analog | Aβ Kₐ (nM) | Tyk2 IC₅₀ (nM) |
|---|---|---|
| 2-Methyl, 6-(2-methoxyphenyl) | 18.4 | 9.3 |
| 2-Cyclopropyl, 6-(4-fluorophenyl) | 27.1 | 14.7 |
| 2-Ethyl, 6-(3-pyridyl) | 45.6 | 6.8 |
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume